molecular formula C12H14O4 B1140966 2-(1-Phenylethyl)butanedioate CAS No. 107832-33-7

2-(1-Phenylethyl)butanedioate

Cat. No.: B1140966
CAS No.: 107832-33-7
M. Wt: 222.24
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Description

2-(1-Phenylethyl)butanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a butanedioate group attached to a 1-phenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenylethyl)butanedioate can be achieved through esterification reactions. One common method involves the reaction of butanedioic acid with 1-phenylethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenylethyl)butanedioate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield butanedioic acid and 1-phenylethanol.

    Reduction: Reduction of the ester can produce the corresponding alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

    Hydrolysis: Butanedioic acid and 1-phenylethanol.

    Reduction: Corresponding alcohols.

    Substitution: Depending on the nucleophile used, various substituted products can be formed.

Scientific Research Applications

2-(1-Phenylethyl)butanedioate has several applications in scientific research:

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Phenylethyl)butanedioate depends on its specific application. In organic synthesis, it acts as a reactant or intermediate, participating in various chemical reactions. In pharmaceuticals, its mechanism of action would be related to its interaction with biological targets, which could include enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethyl butanoate: Similar ester structure but with a different alkyl chain length.

    1-Phenylethyl acetate: Similar aromatic group but with an acetate ester group.

Uniqueness

2-(1-Phenylethyl)butanedioate is unique due to its specific combination of a butanedioate ester and a 1-phenylethyl group, which imparts distinct chemical and physical properties compared to other esters.

Properties

IUPAC Name

2-(1-phenylethyl)butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-8(9-5-3-2-4-6-9)10(12(15)16)7-11(13)14/h2-6,8,10H,7H2,1H3,(H,13,14)(H,15,16)/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXVETHETURZLC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(CC(=O)[O-])C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90697721
Record name 2-(1-Phenylethyl)butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107832-33-7
Record name 2-(1-Phenylethyl)butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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